Direct Comparison of Enolase Enzymatic Activity: AP-III-a4 vs. SF2312
In a direct head-to-head enzymatic assay using 31P NMR to monitor conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), pre-incubation with 500 μM AP-III-a4 did not slow the reaction, whereas 20 μM SF2312 completely eliminated 2-PGA to PEP conversion [1]. This provides clear evidence that AP-III-a4 does not function as a canonical active-site enolase inhibitor, in stark contrast to the potent competitive inhibitor SF2312.
| Evidence Dimension | Enolase enzymatic activity (2-PGA to PEP conversion) |
|---|---|
| Target Compound Data | No significant inhibition (p=0.69 vs vehicle) |
| Comparator Or Baseline | SF2312 (20 μM) completely eliminated 2-PGA to PEP conversion (p<0.0001) |
| Quantified Difference | SF2312 fully inhibits; AP-III-a4 has no detectable effect |
| Conditions | 31P NMR assay with 10 nM recombinant hENO2, 1 hour measurement, N=4 |
Why This Matters
This distinction is critical for researchers investigating enolase's non-glycolytic 'moonlighting' functions; using a true enzymatic inhibitor like SF2312 would confound interpretation of glycolytic vs. non-glycolytic roles.
- [1] Satani, N., Lin, Y. H., Hammoudi, N., Raghavan, S., Georgiou, D. K., & Muller, F. L. (2016). ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase. PLoS ONE, 11(12), e0168739. Figure 3. View Source
